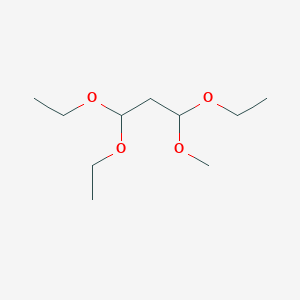
1,1,3-Triethoxy-3-methoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Triethoxy-3-methoxypropane is an organic compound with the molecular formula C10H22O4. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3-Triethoxy-3-methoxypropane can be synthesized through the reaction of 3-methoxypropanal with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. This method ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Triethoxy-3-methoxypropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,3-Triethoxy-3-methoxypropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,1,3-Triethoxy-3-methoxypropane involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in a wide range of reactions, making it a versatile compound in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Triethoxy-3-methoxypropane: Similar in structure but differs in the position of the ethoxy groups.
1,1,3,3-Tetraethoxypropane: Contains an additional ethoxy group compared to 1,1,3-Triethoxy-3-methoxypropane
Uniqueness
This compound is unique due to its specific arrangement of ethoxy and methoxy groups, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
CAS-Nummer |
5468-58-6 |
|---|---|
Molekularformel |
C10H22O4 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1,1,3-triethoxy-3-methoxypropane |
InChI |
InChI=1S/C10H22O4/c1-5-12-9(11-4)8-10(13-6-2)14-7-3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
UWWDYOBQPQWHNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(OCC)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


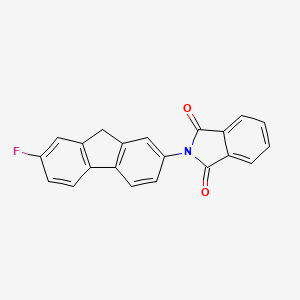

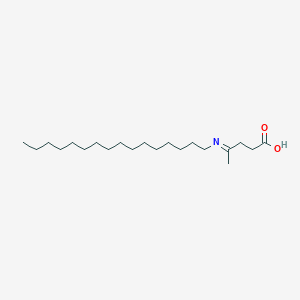


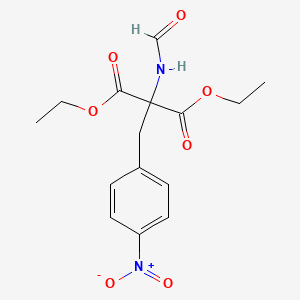

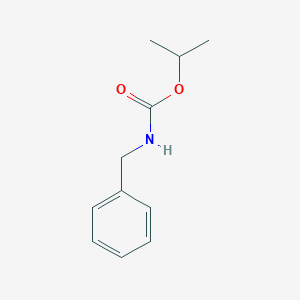
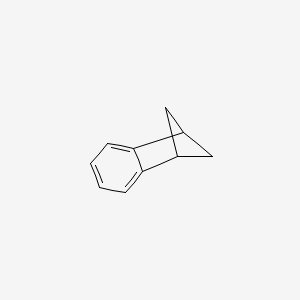
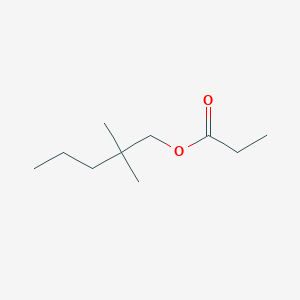
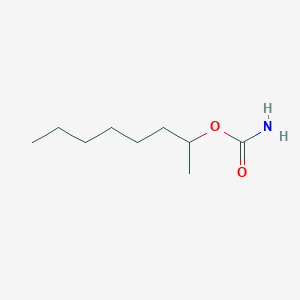


![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
